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Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

Cat. No.: B7723047

Introduction: Unveiling a Versatile Heterocyclic
Building Block

2-Hydroxy-6-methylpyridine, identified by CAS Number 3279-76-3, is a pivotal heterocyclic
organic compound that serves as a cornerstone in diverse areas of chemical science.[1][2][3]
While its name suggests a simple hydroxyl-substituted pyridine, its existence is dominated by
its keto tautomer, 6-methyl-2(1H)-pyridone. This tautomeric equilibrium is not merely a
chemical curiosity; it is the very source of its rich and versatile reactivity, making it an
indispensable building block in medicinal chemistry, materials science, and synthetic organic
chemistry.[4][5][6]

This guide provides an in-depth exploration of 2-Hydroxy-6-methylpyridine, moving beyond
surface-level data to explain the causality behind its synthesis, characterization, and
application. For researchers and drug development professionals, a thorough understanding of
this molecule's properties is paramount for leveraging its full potential in creating novel
pharmaceuticals and functional materials.[4][7][8]

Core Physicochemical & Spectroscopic Identity

A precise understanding of a molecule's physical and spectroscopic properties is the
foundation of all subsequent experimental work. These parameters dictate choices in reaction
solvents, purification methods, and analytical confirmation.
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Physicochemical Properties

The compound typically presents as a beige or white to off-white crystalline solid at room
temperature.[1][5] Its properties are summarized below, providing the necessary data for
laboratory handling and reaction planning.

Property Value Source
CAS Number 3279-76-3 [1][2][3]
Molecular Formula CeH7NO [1112][3]
Molecular Weight 109.13 g/mol [11121131[9]
Melting Point 157-159 °C [1][3]
Boiling Point 131-133 °C [1]
Appearance Beli-ie to off-white crystalline (115]

soli

6-Methyl-2-pyridone, 6-Methyl-
Synonyms 2(1H)-pyridone, 6-Methyl-2- [1][2][10]
pyridinol

The Pyridone-Pyridol Tautomerism

The defining characteristic of this molecule is its existence as an equilibrium between the
hydroxy (pyridol) form and the keto (pyridone) form.

Fig. 1: Tautomeric equilibrium.

In the solid state and in polar solvents, the equilibrium heavily favors the 6-methyl-2-pyridone
form.[11][12] This preference is driven by strong intermolecular hydrogen bonding and the high
stability of the amide-like functionality.[12][13] The pyridone form, while having localized double
bonds, maintains aromatic character through the delocalization of the nitrogen lone pair into the
ring system.[13][14] Non-polar solvents can shift the equilibrium to favor the 2-hydroxypyridine
tautomer.[12][14] This solvent-dependent behavior is a critical consideration for reaction
design, as the reactivity of the molecule changes with the dominant tautomeric form.
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Spectroscopic Signature

Confirming the identity and purity of 2-Hydroxy-6-methylpyridine is achieved through
standard spectroscopic methods. The data reflects the predominance of the pyridone tautomer.

Spectroscopy Type Key Features and Expected Values

Signals corresponding to the methyl group
1H NMR (CHs), and protons on the pyridine ring. The N-H

proton signal is also observable.

Resonances for the methyl carbon, the four
distinct aromatic/olefinic carbons, and a

13C NMR characteristic downfield signal for the carbonyl
carbon (C=0) around 165 ppm, confirming the
pyridone form.[15][16]

Absence of a strong, broad O-H stretch (around
3200-3600 cm~1) and the presence of a strong
C=0 (carbonyl) stretching frequency (around
1625-1660 cm~1), which is definitive evidence
for the pyridone tautomer in the solid state.[12]
[17](18]

IR Spectroscopy

Molecular ion peak (M+) at m/z = 109,
Mass Spectrometry corresponding to the molecular weight of
CeH7NO.[10]

Synthesis and Purification: A Validated Protocol

While several synthetic routes exist, a common and reliable method involves the controlled
oxidation of readily available precursors.[5][6][7] A biocatalytic approach offers a greener
alternative to traditional chemical methods.[6][19]

lllustrative Synthetic Workflow

A validated approach involves the regioselective synthesis from 2-amino-6-methylpyridine via
diazotization followed by hydrolysis.[6] This method is advantageous due to the commercial
availability of the starting material.
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Fig. 2: Regioselective synthesis workflow.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful completion of each step prepares for
the next, culminating in a pure product confirmed by analytical data.

» Reaction Setup: To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in aqueous
hydrochloric acid, add a solution of sodium nitrite dropwise.

o Causality: The low temperature is critical to prevent the premature decomposition of the
highly reactive diazonium salt intermediate.[6] The acidic medium is required for the
formation of the diazotizing agent, nitrous acid (HNO2), in situ.

« Diazotization: Maintain stirring at low temperature for 30-60 minutes after the addition is

complete.

o Validation: The reaction progress can be monitored by testing for the presence of nitrous
acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid
and signals the completion of diazotization.

» Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to
50-70 °C). Vigorous nitrogen gas evolution will be observed.

o Causality: Heating provides the activation energy for the unstable diazonium salt to lose
dinitrogen gas (N2), a thermodynamically highly favorable process, allowing for
nucleophilic attack by water to form the hydroxyl group.

» Workup and Isolation: After gas evolution ceases, cool the mixture and neutralize it with a
base (e.g., NaHCOs or NaOH) to precipitate the product.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b7723047?utm_src=pdf-body-img
https://www.benchchem.com/product/b103643
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Validation: Monitor the pH of the solution. The product is amphoteric but has limited
solubility at its isoelectric point. Neutralization maximizes the yield of the precipitated solid.

 Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent, such as
water or an ethanol/water mixture, to yield pure beige crystals.

o Causality: Recrystallization is a purification technique based on differences in solubility.
The desired compound is soluble in the hot solvent and crystallizes out upon cooling,
leaving impurities behind in the solution.

» Final Confirmation: Dry the crystals and confirm their identity and purity using melting point
analysis and the spectroscopic methods outlined in Section 2.3.

Chemical Reactivity and Applications

The dual reactivity of the tautomeric forms and multiple reactive sites make 6-methyl-2-
pyridone a versatile synthon.[4] Its applications are particularly prominent in pharmaceutical
development.[4][5][8]

Map of Chemical Reactivity

The molecule offers several sites for functionalization, including the nitrogen, the exocyclic
oxygen (in the pyridone form), and the C3/C5 positions of the ring. The methyl group can also
be functionalized via deprotonation.[20]

6-Methyl-2-pyridone

Strong alkylating agent\ Electrophilic reagents
(e.g., (CH3)2S0a4) (e.g., NBS, HNOs)

Strong base (n-BulLi)
+ Electrophile

Base, R-X

(N—Alkylation / N—Arylation) (O—Alkylation (e.g., to 2—methoxyD & A gRla?aI';;gﬁg?igﬂlzl\?tgt]i onD (Methyl Group FunctionalizatiorD
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Fig. 3: Key reaction pathways for functionalization.
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e N-Alkylation: The acidic N-H proton is readily removed by a base, and the resulting anion
can be alkylated. This is a common strategy in drug synthesis.

e Ring C-H Functionalization: The C3 and C5 positions are electron-rich and susceptible to
electrophilic aromatic substitution.[21] Conversely, the C4 and C6 positions are more
electron-deficient and can react with nucleophiles, particularly in catalyzed reactions.[21][22]

o Methyl Group Deprotonation: Using a strong, non-nucleophilic base like n-butyllithium (n-
BuLi) or potassium hexamethyldisilazide (KHMDS) can selectively deprotonate the methyl
group, creating a nucleophilic anion that can react with various electrophiles.[20]

Role in Drug Development and Materials Science

The 6-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in
numerous active pharmaceutical ingredients (APIs).[4] Its ability to participate in hydrogen
bonding and its rigid, planar structure make it an excellent pharmacophore for interacting with
biological targets.

o Pharmaceuticals: It serves as a key intermediate in the synthesis of antibacterial and
neurological drugs.[4] The strategic functionalization of the pyridone core allows chemists to
fine-tune properties like solubility, bioavailability, and metabolic stability, which is essential for
optimizing drug candidates.[S]

e Materials Science: The compound can be incorporated into polymer structures through
chemical reactions to enhance material properties such as thermal stability and corrosion
resistance, or to adjust optical properties for functional coatings.[4]

» Coordination Chemistry: As a deprotonated anion, it acts as an effective ligand for forming
metal complexes with potential applications in catalysis and materials.[3][6]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Hydroxy-6-methylpyridine is essential
for ensuring personal and environmental safety.

o Hazard Identification: The compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[23][24]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If
handling large quantities or generating dust, use a dust mask or work in a well-ventilated
fume hood.

o Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated
place.[25] It is incompatible with strong oxidizing agents and strong acids.[25]

o First Aid Measures:

o

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical
attention.[1][23][24]

[¢]

Skin: Wash off with soap and plenty of water.[1][23][24]

[e]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
[24]

[e]

Ingestion: Rinse mouth with water and consult a physician.[1][23]

Conclusion

2-Hydroxy-6-methylpyridine (or more accurately, 6-methyl-2-pyridone) is far more than a
simple heterocyclic compound. Its rich tautomeric chemistry, coupled with multiple sites for
selective functionalization, establishes it as a powerful and versatile tool for scientific
innovation. For professionals in drug discovery and materials science, mastering the synthesis,
reactivity, and handling of this key intermediate is a critical step toward developing next-
generation molecules that can address pressing challenges in medicine and technology.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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